alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride
Description
Alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride is a synthetic organic compound known for its significant biological and chemical applications. This compound consists of an imidazole ring, a chlorophenoxy group, and a tert-butyl group, making it versatile in its interactions and reactivity.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12;/h4-10,13-14,19H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVDPROQZNDCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=CN=C1)OC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996998 | |
| Record name | 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75536-36-6 | |
| Record name | 1H-Imidazole-1-ethanol, β-(4-chlorophenoxy)-α-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75536-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075536366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(tert-butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution with Phase-Transfer Catalysis
This method adapts the protocol from CN104860887A, where imidazole reacts with halogenated intermediates under basic conditions. For alpha-(tert-butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol:
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Alkylation of Imidazole :
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Introduction of 4-Chlorophenoxy Group :
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The intermediate undergoes nucleophilic substitution with 4-chlorophenol in the presence of potassium carbonate, yielding the ether derivative.
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Hydrochloride Salt Formation :
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The free base is treated with concentrated HCl in toluene, followed by recrystallization to isolate the monohydrochloride salt.
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Key Data :
Solvent-Free Alkylation Approach
Drawing from solvent-free methodologies, this route minimizes environmental impact:
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tert-Butyl Chloroacetate Reaction :
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Etherification and Hydrolysis :
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The ester reacts with 4-chlorophenol under acidic conditions, followed by hydrolysis with aqueous HCl.
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Crystallization :
Advantages :
One-Pot Multi-Step Synthesis
WO2005066188A1 describes a one-pot strategy for analogous imidazole derivatives:
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Simultaneous Alkylation and Etherification :
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Imidazole, tert-butyl bromoethanol, and 4-chlorophenol are reacted in a single vessel with triethylamine as a base.
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In Situ Salt Formation :
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HCl gas is bubbled into the reaction mixture to precipitate the hydrochloride salt directly.
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Yield Optimization :
Critical Parameters :
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Temperature control (80–90°C) prevents decomposition.
Optimization of Reaction Conditions
Temperature and Time Effects
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Alkylation : Elevated temperatures (110–115°C) enhance reaction rates but risk side reactions like di-alkylation. Lower temperatures (50–55°C) during imidazole addition reduce impurities by 15%.
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Etherification : Prolonged heating (>8 hours) degrades the chlorophenoxy group, necessitating strict time limits.
Catalyst and Solvent Selection
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Catalysts : PEG600 improves imidazole solubility in DMF, achieving 92% yield vs. 75% without.
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Solvents : Toluene for recrystallization provides higher purity (99%) than methanol (95%) due to differential solubility.
Purification and Crystallization Techniques
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Centrifugal Filtration : Removes inorganic salts after alkylation, reducing impurity levels to <0.5%.
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Recrystallization Solvents :
Analytical Characterization
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Melting Points : Consistent with literature values (132–133°C for intermediates, 145–147°C for final product).
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Spectroscopic Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Solvent Use | Scalability |
|---|---|---|---|---|
| Phase-Transfer Catalysis | 89 | 92 | High | Industrial |
| Solvent-Free | 66 | 84 | None | Pilot Scale |
| One-Pot Synthesis | 82 | 88 | Moderate | Lab Scale |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form various imidazole derivatives.
Reduction: : Can be reduced to modify its chemical properties and improve its solubility.
Substitution: : Nucleophilic and electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nitriles, and sulfates.
Major Products
Oxidized Derivatives: : Formation of imidazole-4,5-dicarboxylic acid.
Reduced Forms: : Alcohols and amines derivatives.
Substituted Products: : Introduction of aromatic or alkyl groups.
Scientific Research Applications
Plant Growth Regulation
One of the primary applications of α-(tert-butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride is as a plant growth regulator . It has been studied for its ability to influence plant growth patterns and improve yield in various crops.
Case Study: Mango Cultivation
A notable study highlighted the use of this compound in mango cultivation, where it was found to inhibit the alternate bearing habit of Mangifera indica. This regulation can lead to more consistent fruit production and improved overall yield. The study reported that the application of this compound resulted in a significant increase in fruit set and quality compared to untreated controls .
Pesticide Analysis
The compound has also been utilized as a reference standard in analytical methods for detecting pesticide residues in agricultural products. For instance, it has been used in methods such as:
- Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) : This method allows for the sensitive detection of pesticide residues in crops and soil samples, ensuring food safety and compliance with agricultural regulations .
Data Table: Summary of Agricultural Applications
| Application Area | Specific Use | Result/Outcome |
|---|---|---|
| Plant Growth Regulation | Inhibition of alternate bearing in mango | Increased fruit set and quality |
| Pesticide Analysis | Reference standard for LC-MS/MS | Enhanced detection sensitivity |
Antimicrobial Activity
Research has indicated that α-(tert-butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride exhibits antimicrobial properties , making it a candidate for further development as an antimicrobial agent. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use in pharmaceuticals .
Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating its potential as an effective antimicrobial agent. Further research is needed to explore its mechanism of action and therapeutic applications .
Data Table: Summary of Medicinal Applications
| Application Area | Specific Use | Result/Outcome |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth | Significant inhibition against pathogens |
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzymes and receptors. This binding inhibits or activates certain pathways, leading to the observed biological effects. The imidazole ring plays a crucial role in the interaction with these molecular targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Alpha-(tert-Butyl)-beta-(4-methoxyphenoxy)-1H-imidazol-1-ethanol monohydrochloride
Beta-(4-chlorophenyl)-alpha-(1H-imidazol-1-yl)-ethanol monohydrochloride
Uniqueness
Compared to similar compounds, alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride offers higher stability, improved binding affinity, and greater biological activity. The presence of the chlorophenoxy group enhances its reactivity and allows for a broader range of chemical modifications, making it highly valuable for various scientific and industrial applications.
Biological Activity
Alpha-(tert-butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride (CAS Number: 75536-36-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
- Molecular Formula : C15H20ClN3O
- Molecular Weight : 293.79 g/mol
- Structural Characteristics : The compound features a tert-butyl group, a chlorophenoxy moiety, and an imidazole ring, which contribute to its biological activity.
Case Study 1: Plant Growth Regulation
A study demonstrated that this compound effectively reduced the incidence of alternate bearing in mango trees. The application of this compound led to improved flowering consistency and fruit set, resulting in higher overall yields compared to untreated controls.
Case Study 2: Antifungal Activity
In vitro tests conducted on related imidazole compounds showed significant antifungal activity against Fusarium species. While direct studies on this specific compound are sparse, the structural similarities suggest potential efficacy against similar fungal pathogens.
Research Findings
Safety and Toxicology
The compound is classified with several hazard statements indicating potential risks such as acute toxicity via inhalation and ingestion, reproductive toxicity, and environmental hazards. Proper safety precautions should be taken when handling this substance, including the use of personal protective equipment (PPE) to mitigate exposure risks .
Q & A
Q. What synthetic methodologies are recommended for producing high-purity α-(tert-Butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride?
- Answer: A two-step synthesis is typical: (i) Nucleophilic substitution between tert-butyl halides and 4-chlorophenoxy ethanol intermediates. (ii) Imidazole ring formation via condensation reactions, followed by HCl salt precipitation. Purity (>99%) is achieved via recrystallization (e.g., isopropyl alcohol) and HPLC monitoring . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like sulfated ash (<0.1%) .
Advanced Research Questions
Q. How do substituent modifications (e.g., tert-butyl vs. 2,4-dichlorophenyl) impact the compound’s antifungal spectrum and resistance profiles?
- Answer: Comparative SAR studies show that bulky substituents (e.g., tert-butyl) reduce steric hindrance compared to 2,4-dichlorophenyl analogs, potentially enhancing target enzyme binding. However, this may alter metabolic stability. Resistance profiles can be assessed via fungal mutant strains lacking CYP51 isoforms, with IC50 shifts indicating resistance mechanisms .
Q. What advanced analytical techniques resolve stereochemical uncertainties in the synthesis of this compound?
- Answer: Chiral HPLC with polysaccharide-based columns or circular dichroism (CD) spectroscopy can distinguish enantiomers. For racemic mixtures, X-ray crystallography provides definitive spatial configuration data. Computational modeling (e.g., DFT) predicts enantiomer-specific interactions with fungal targets .
Q. What environmental degradation pathways are predicted for this compound, and how do they inform ecotoxicology assessments?
- Answer: Hydrolysis under alkaline conditions cleaves the β-(4-chlorophenoxy) linkage, generating 4-chlorophenol (a known toxicant). Photodegradation studies (UV-Vis spectroscopy) and soil half-life assays (via LC-MS/MS) are critical. Aerobic microbial degradation pathways should be mapped using 14C-labeled analogs to track metabolite formation .
Methodological Guidance
Q. How can researchers optimize enantioselective synthesis for improved biological activity?
- Answer: Use chiral catalysts (e.g., BINAP-metal complexes) during imidazole ring formation. Monitor enantiomeric excess (ee) via chiral GC or NMR with chiral shift reagents. Biological assays against Candida spp. and Aspergillus spp. can correlate ee values with MIC (minimum inhibitory concentration) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Control critical parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
